molecular formula C16H30N2O2 B2515837 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one CAS No. 2320381-82-4

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one

Cat. No.: B2515837
CAS No.: 2320381-82-4
M. Wt: 282.428
InChI Key: MZCOJAASPUIYHT-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a methoxypyrrolidine moiety attached to a piperidine ring, further connected to a dimethylbutanone group. Such compounds are often explored for their potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific steps and conditions for synthesizing this compound may vary, but generally include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)11-15(19)17-8-5-13(6-9-17)18-10-7-14(12-18)20-4/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCOJAASPUIYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)N2CCC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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